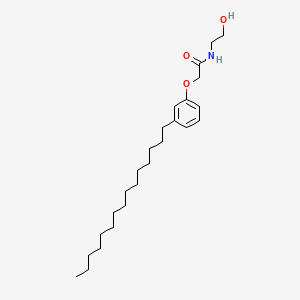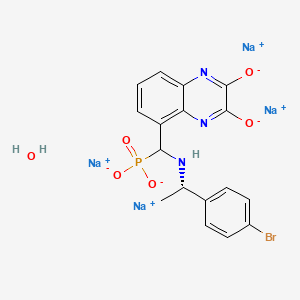
PF 05085727-Bio-X
Descripción general
Descripción
PF 05085727-Bio-X, also known as PF-05085727, is a potent, selective, and brain-penetrant inhibitor of cGMP-dependent PDE2A . It has an IC50 value of 2 nM and exhibits over 4000-fold selectivity over PDE1 and PDE3-11 .
Molecular Structure Analysis
The empirical formula of PF 05085727-Bio-X is C20H18F3N7 . Its molecular weight is 413.40 .
Physical And Chemical Properties Analysis
PF 05085727-Bio-X is a white to yellow solid . It is soluble in DMSO at a concentration of 62.5 mg/mL .
Aplicaciones Científicas De Investigación
New Trends and Future Perspectives on Plasma Focus Research
- Overview of Plasma Focus Devices: This paper discusses the contributions of various groups working on plasma focus devices worldwide, including their applications in non-destructive tests, detection of substances, pulsed radiation in biology, and material sciences (Soto, 2005).
Progress in Plasma Focus Research and Applications
- Use of Plasma Focus in High-Energy-Density Physics: Highlights new opportunities for using plasma focus in studies on high-energy-density physics, emphasizing the results obtained on PF-type facilities (Krauz, 2006).
Intelligent Particle Filter and Its Application to Fault Detection of Nonlinear System
- Particle Filter Techniques: Discusses a modified particle filter, intelligent particle filter (IPF), for estimating hidden states of nonlinear and/or non-Gaussian systems, with applications in real-time fault detection (Yin & Zhu, 2015).
Oxy-Fuel Combustion of Pulverized Fuels
- Combustion Fundamentals and Modeling: Explores the fundamentals and modeling of oxy-fuel combustion of pulverized fuels (PF), a technology for CO2 capture from power plants (Yin & Yan, 2016).
Nuclear Power in Space
- Applications of Nuclear Radioisotope Power Generators: Describes the use of nuclear radioisotope power generators in space missions, ranging from planetary surface observation to scientific data communication to Earth (Volchok, Krey, & Holland, 1983).
Safety And Hazards
PF 05085727-Bio-X shows weak activity with an IC50 of 162 μM to induce cell death in a cellular toxicity assay using transformed human liver endothelial (THLE) cells . It shows a minimal inhibition of cytochrome P450 enzymes (CYPs), inhibiting 1A2, 2C8, 2C9, 2D6, and 3A4 with percentages of 16%, 18%, 7%, 4%, and 30%, respectively .
Direcciones Futuras
Propiedades
IUPAC Name |
4-(azetidin-1-yl)-1-methyl-3-[1-methyl-5-[4-(trifluoromethyl)phenyl]pyrazol-4-yl]pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N7/c1-28-17(12-4-6-13(7-5-12)20(21,22)23)14(10-26-28)16-15-18(29(2)27-16)24-11-25-19(15)30-8-3-9-30/h4-7,10-11H,3,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHAVEYUXRBIMLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C2=NN(C3=C2C(=NC=N3)N4CCC4)C)C5=CC=C(C=C5)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
PF 05085727-Bio-X | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



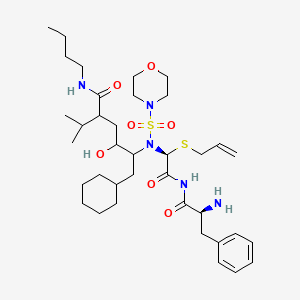
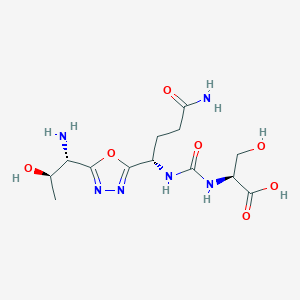
![(2S,3R)-2-[[(1S)-3-amino-1-[3-[(1R)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl]-3-oxopropyl]carbamoylamino]-3-hydroxybutanoic acid](/img/structure/B609871.png)

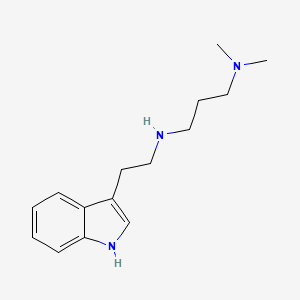
![1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-N-(1-methylcyclopropyl)-3-[(2-methyl-1,3-thiazol-5-yl)methyl]-2,4-dioxoquinazoline-6-sulfonamide](/img/structure/B609877.png)
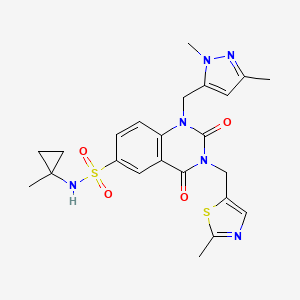
![6-[[(1S)-1-(4-Chlorophenyl)ethyl]amino]-1-cyclopentyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B609881.png)
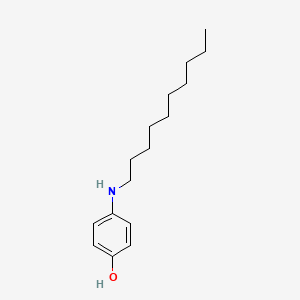
![N-[(1,1-Dimethylethoxy)carbonyl]-L-phenylalanyl-O-(ethenylsulfonyl)-N-4-pentyn-1-yl-L-tyrosinamide](/img/structure/B609883.png)
